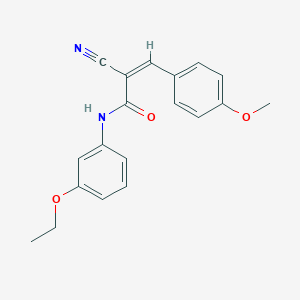
4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone” is a chemical compound . The CAS number for this compound is 256417-26-2.
Synthesis Analysis
The synthesis of pyrimidine analogs, such as “4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone”, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of “4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone”, you may refer to resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Pyrimidine derivatives, including structures related to "4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone," play a crucial role in the synthesis of various bioactive molecules. The use of hybrid catalysts in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), has been extensively investigated. These catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, enable the development of pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the versatility and efficiency of these synthetic routes (Parmar, Vala, & Patel, 2023).
Biological Activities and Potential Applications
Pyrimidine cores are integral to various biological functions and have been utilized in the design of compounds with diverse pharmacological activities. Their significance extends to anticancer research, where pyrimidine-based scaffolds have been extensively studied for their potential to interact with various enzymes, receptors, and targets, indicating their role in developing future drug candidates with anticancer properties (Kaur et al., 2014).
Furthermore, pyrimidine derivatives have been recognized for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. These findings underscore the therapeutic potential of pyrimidine derivatives in treating inflammatory conditions and provide a foundation for the development of novel anti-inflammatory agents (Rashid et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAINZYZEWJSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{5-[2-cyano-3-(2-methoxyanilino)-3-oxo-1-propenyl]-2-furyl}benzoate](/img/structure/B420845.png)
![ethyl 2-({(1E)-[4-(dimethylamino)phenyl]methylene}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B420848.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B420849.png)
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B420850.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B420851.png)
![[5-chloro-3-(2,4-dibromophenyl)-3H-1,2,4-triazin-2-yl]methanol](/img/structure/B420852.png)
![2-[(2,4-dibromophenyl)methyl]-1H-1,2,4,6-tetrazepin-7-one](/img/structure/B420853.png)
![4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B420854.png)
![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)
![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)
![Phenyl 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420867.png)